molecular formula C18H22ClN3O3S B15119498 N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B15119498
M. Wt: 395.9 g/mol
InChI Key: YANGHVQMFRIESK-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a benzothiazole-furan hybrid compound featuring a 6-ethoxy-substituted benzothiazole core linked to a furan-2-carboxamide moiety via a dimethylaminoethyl side chain.

Properties

Molecular Formula

C18H22ClN3O3S

Molecular Weight

395.9 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride

InChI

InChI=1S/C18H21N3O3S.ClH/c1-4-23-13-7-8-14-16(12-13)25-18(19-14)21(10-9-20(2)3)17(22)15-6-5-11-24-15;/h5-8,11-12H,4,9-10H2,1-3H3;1H

InChI Key

YANGHVQMFRIESK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=CO3.Cl

Origin of Product

United States

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Basic Information

PropertyValue
Common NameThis compound
CAS Number1217020-25-1
Molecular FormulaC21H26ClN3O4S2
Molecular Weight484.0 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : Cyclization of appropriate precursors.
  • Ethoxy Group Introduction : Ethylation using ethyl halides.
  • Dimethylaminoethyl Group Attachment : Nucleophilic substitution reactions.
  • Furan and Carboxamide Formation : Coupling reactions to yield the final product.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazoles have been tested against various pathogens and demonstrated effective antibacterial and antifungal activity. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL, indicating high potency against tested organisms .

Antitumor Activity

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide has been investigated for its antitumor properties. In vitro studies have indicated that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents. Notably, some compounds showed selectivity towards tumor cells while exhibiting lower toxicity to normal cells .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. For example, studies have indicated that benzothiazole derivatives can bind to DNA and inhibit its replication, disrupting cancer cell growth .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized benzothiazole derivatives against four fungal strains. The results indicated that certain modifications to the benzothiazole structure enhanced antifungal activity significantly, with some compounds showing promising results in inhibiting fungal growth .

Study 2: Antitumor Potential

In another study, a series of benzothiazole derivatives were synthesized and tested for their antitumor activity using a panel of cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range, indicating their potential as therapeutic agents against cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole Derivatives

The benzothiazole scaffold is a common pharmacophore in drug discovery. Key analogs and their substituent-driven differences are outlined below:

Compound Name Benzothiazole Substituent Key Functional Groups Biological Activity Reference
Target Compound 6-Ethoxy Furan-2-carboxamide, dimethylaminoethyl Not reported (inferred kinase inhibition)
N-(6-Nitrobenzo[d]thiazol-2-yl)-... (6d) 6-Nitro Thiadiazole-thioacetamide VEGFR-2 inhibition, antitumor
N-(6-Trifluoromethylbenzothiazole-2-yl)-... 6-Trifluoromethyl Phenylacetamide Patent-based (unspecified)

Analysis :

  • Electron-Donating vs. Withdrawing Groups : The target compound’s 6-ethoxy group (electron-donating) may enhance solubility compared to the nitro (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing) groups in analogs .
  • Bioactivity : Nitro-substituted benzothiazoles (e.g., 6d) exhibit potent VEGFR-2 inhibition (IC₅₀: 0.28 µM) and antiproliferative activity against HepG2 cells (IC₅₀: 3.14 µM) . The target’s ethoxy group could modulate kinase affinity or metabolic stability.
Heterocyclic Modifications and Side Chains

The furan-2-carboxamide and dimethylaminoethyl groups distinguish the target compound from other heterocyclic derivatives:

Compound Class Core Structure Side Chain/Solubility Modifier Synthetic Yield Melting Point (°C) Reference
Target Compound Benzothiazole-furan Dimethylaminoethyl (hydrochloride) Not reported Not reported
2-Thioxoacetamide derivatives Thiazolidinone-thioxoacetamide Varied aryl groups (e.g., 4-methoxyphenyl) 53–90% 147–207
1,3,4-Thiadiazoles Thiadiazole-trichloroethyl Phenylamino groups Not reported Not reported

Analysis :

  • Synthetic Feasibility: The target’s synthesis may involve coupling reactions similar to those for 2-thioxoacetamide derivatives (e.g., HATU/EDC-mediated amidation) but with distinct reagents for the dimethylaminoethyl and furan groups .
  • Solubility: The dimethylaminoethyl hydrochloride salt in the target likely improves aqueous solubility compared to neutral aryl-substituted analogs (e.g., compounds) .

Research Findings and Hypothetical Data

Predicted Physicochemical Properties

Based on analogs:

  • Molecular Weight : ~450–500 g/mol (estimated from similar benzothiazole-carboxamides).
  • logP: ~2.5–3.5 (moderate lipophilicity due to ethoxy and dimethylaminoethyl groups).
Comparative Activity Table (Hypothetical)
Property/Action Target Compound (Predicted) 6d 6-Trifluoromethyl Analog
VEGFR-2 Inhibition (IC₅₀) ~0.5–1.0 µM 0.28 µM Not tested
Antiproliferative Activity (IC₅₀) ~2–5 µM (HepG2) 3.14 µM (HepG2) Not reported
Aqueous Solubility High (hydrochloride salt) Moderate Low (neutral trifluoromethyl)

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